molecular formula C6H3BrClN3 B1381573 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1784380-03-5

5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

货号: B1381573
CAS 编号: 1784380-03-5
分子量: 232.46 g/mol
InChI 键: WWMXUPWIWJIDBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1784380-03-5) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate for constructing diverse molecular libraries, particularly in the development of kinase inhibitors and anticancer agents. The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in biomedical research, known for its similarity to purine bases, which allows it to mimic adenosine in various enzyme binding sites . This compound is specifically functionalized with bromo and chloro substituants at the 5 and 6 positions, making it a versatile building block for further derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination . These reactions enable researchers to efficiently explore chemical space around this core structure. In research applications, this scaffold has been utilized in the design and synthesis of potent Tropomyosin Receptor Kinase (TRK) inhibitors, which are a promising class of targeted therapeutics for cancers harboring NTRK gene fusions . Furthermore, analogous structures have been investigated as tubulin polymerization inhibitors, disrupting microtubule assembly and exhibiting anti-angiogenic effects, which is a valuable mechanism for anticancer drug development . The synthetic versatility and demonstrated biological relevance of this compound make it a valuable reagent for fragment-based drug discovery and lead optimization programs . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

属性

IUPAC Name

5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-11-6(3)10-5(4)8/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMXUPWIWJIDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis via Ring Closure of Precursors

Method Overview:
This approach involves the cyclization of suitably substituted pyridine derivatives, followed by halogenation to introduce the bromine and chlorine substituents at specific positions on the heterocyclic scaffold.

Key Steps:

  • Starting Material:
    2-chloro-3-pyridinecarboxaldehyde, which serves as a precursor for heterocycle formation.

  • Reaction Conditions:
    The ring closure is typically performed in dimethylformamide (DMF) with hydrochloric azanol or oxammonium hydrochloride as reagents, under reflux conditions (~60°C) for several hours (6–8 hours).

  • Reaction Mechanism:
    The aldehyde reacts with the amino group generated in situ, forming a pyrazole ring via cyclization, followed by halogenation steps.

  • Yield Data:
    The process yields range from 43% to 85%, depending on the molar ratios of reagents and reaction conditions.

Representative Data:

Raw Material Solvent Reagent Temperature Time Yield Reference
2-chloro-3-pyridinecarboxaldehyde DMF Hydrochloric azanol / Oxammonium hydrochloride 60°C 6–8 hours 43–85%

Halogenation of the Heterocyclic Core

Method Overview:
Post-cyclization, selective halogenation introduces bromine and chlorine at desired positions.

  • Iodination:
    Iodination of the heterocycle with iodine and iodine solutions yields intermediates like 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

  • Bromination and Chlorination:
    Bromination is achieved via electrophilic substitution using N-bromosuccinimide (NBS), while chlorination employs reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Reaction Data:

Halogenation Step Reagent Conditions Yield Reference
Iodination Iodine (I₂) Room temperature, 4 hours 82.5%
Bromination NBS Reflux Moderate
Chlorination POCl₃ Reflux Not specified

Specific Preparation of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Optimized Protocols:
Patents and recent research suggest that the most efficient route involves:

  • Starting with a precursor heterocycle such as 5-bromo-1H-pyrazolo[3,4-b]pyridine.
  • Sequential halogenation steps to introduce chlorine at the 6-position, often via chlorination with POCl₃.
  • Purification via recrystallization or chromatography.

Yield and Efficiency:
The overall yield can reach up to 85% when optimized, with reaction conditions being mild and environmentally friendly.

Alternative Synthetic Strategies

Data Summary Table

Method Starting Material Halogenation Reagents Key Conditions Typical Yield Remarks
Ring closure + halogenation 2-chloro-3-pyridinecarboxaldehyde Hydrochloric azanol, NBS, POCl₃ Reflux, room temp 43–85% Versatile, scalable
Direct iodination 5-bromo-1H-pyrazolo[3,4-b]pyridine I₂ Room temp, 4 hours 82.5% Intermediate for further derivatization
Cross-coupling Halogenated heterocycles Pd catalysts Mild, ambient Variable Allows functionalization

化学反应分析

Types of Reactions

5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are typical reagents.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further explored for their biological activities and potential therapeutic applications .

科学研究应用

Synthesis and Chemical Properties

5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine can be synthesized through various methods involving the reaction of substituted pyrazoles with halogenated pyridines. The synthesis typically requires careful control of reaction conditions to maximize yield and purity.

Synthesis Methodology Table

StepReagentsConditionsYield (%)
12-chloro-3-pyridyl formaldehyde + hydrazine hydrateDMF, 60°C, 6 hours43%
2N-Iodosuccinimide (NIS) for iodinationDMF, 60°C, 12 hours82.4%
3Coupling with various aminesDry dioxane, Ar, 100°CVaries

Biological Activities

Research indicates that this compound exhibits potent biological activities, particularly as an inhibitor of various kinases involved in cancer proliferation.

Activity TypeTarget KinaseInhibition (%)Reference
AnticancerTRK (Tropomyosin receptor kinases)>70%
AntidiabeticGSK-3 (Glycogen synthase kinase)>60%
NeuroprotectiveCDK (Cyclin-dependent kinase)>50%

Medicinal Chemistry Applications

The compound has been extensively studied for its potential in treating various diseases due to its ability to inhibit specific kinases. Its structure allows for modifications that enhance its efficacy and selectivity.

Case Studies

  • Inhibition of TRK Kinases : A study synthesized multiple derivatives of pyrazolo[3,4-b]pyridine to evaluate their effectiveness against TRK kinases. The most potent compound showed over 70% inhibition in vitro, indicating strong potential as an anticancer agent .
  • GSK-3 Inhibition : Another investigation focused on the role of this compound in modulating GSK-3 activity, which is crucial in diabetes management. The results demonstrated significant inhibition, suggesting its utility in developing antidiabetic therapies .

作用机制

The mechanism of action of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). Upon binding to TRKs, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are crucial for cell proliferation, differentiation, and survival . By inhibiting these pathways, the compound exerts its anti-cancer effects .

相似化合物的比较

Structural Variations and Substituent Positioning

The positions of bromine and chlorine substituents significantly influence the electronic and steric properties of pyrazolo[3,4-b]pyridine derivatives. Key analogs include:

Compound Name Substituents CAS Number Purity Key Structural Features
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine Br (5), Cl (6) 1784380-03-5 97% Halogens at adjacent positions; planar core
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine Br (5), Cl (4) 1034769-88-4 95% Halogens separated by one carbon atom
3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine Br (3), Cl (7) 1357946-80-5 96% Pyrazole fused at [4,3-b] position
5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine Br (5), CH₃ (3) 929617-30-1 N/A Methyl group introduces steric hindrance

Key Observations :

  • Adjacent Halogens : The 5-bromo-6-chloro derivative exhibits enhanced electrophilicity due to the proximity of halogens, favoring nucleophilic aromatic substitution (SNAr) reactions .
  • Core Isomerism : Pyrazolo[4,3-b]pyridine derivatives (e.g., 3-bromo-7-chloro) have distinct electronic profiles due to altered ring fusion positions .

Key Findings :

  • Iron-based catalysts (FeCl₃) in ionic liquids offer moderate yields for halogenated derivatives .
  • Advanced catalysts like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ improve yields in related pyrazolo[3,4-b]pyridines via cooperative anomeric effects .

Physicochemical and Spectral Properties

  • Melting Points : Triazole hybrids (e.g., Compound 21) exhibit m.p. 147–148°C, suggesting halogenation increases thermal stability .
  • NMR Signatures: 1H NMR: Pyrazole protons resonate at δ 8.57–8.13 ppm in triazole hybrids, shifted upfield compared to non-halogenated analogs . 13C NMR: Halogenated carbons (C-Br, C-Cl) appear at δ 120–135 ppm, consistent with electron-deficient aromatic systems .

Pharmacological and Industrial Relevance

  • Medicinal Potential: Imidazo[4,5-b]pyridines (structurally related) show antiviral and anticancer activities, suggesting halogenated pyrazolo-pyridines may exhibit similar properties .
  • Material Science : Bromine and chlorine substituents enhance molecular polarity, making these compounds suitable for optoelectronic applications .

生物活性

5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrazole and pyridine ring system, with bromine and chlorine substituents that influence its reactivity and biological interactions. The presence of these halogens enhances the compound's potential as a pharmacological agent by affecting its electronic properties and stability.

The compound primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are crucial in regulating cell proliferation and differentiation. TRK signaling pathways are often dysregulated in various cancers, making them valuable therapeutic targets. The binding of this compound to TRKA inhibits its phosphorylation, thereby disrupting downstream signaling pathways associated with cancer cell growth .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Activity Inhibits proliferation of cancer cell lines (e.g., Km-12) with an IC50 of 0.304 μM.
Inhibition of TRK Activity Binds to TRKA, preventing activation of signaling pathways involved in cancer .
Low Cytochrome P450 Inhibition Shows low inhibitory activity against most cytochrome P450 isoforms except CYP2C9.

Case Studies

  • In Vitro Studies : Research indicated that this compound effectively inhibited the growth of various cancer cell lines, including HeLa and HCT116. These studies demonstrated its potential as an anticancer agent through apoptosis induction and cell cycle arrest mechanisms .
  • Animal Model Studies : In vivo studies showed that at lower doses, the compound inhibited TRKA activity without significant toxicity, suggesting a favorable safety profile for therapeutic applications in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile indicates good plasma stability and efficient distribution within tissues. The compound's interaction with specific transporters facilitates its localization to target sites, enhancing its therapeutic efficacy in vivo.

Applications in Medicinal Chemistry

This compound serves as a scaffold for developing novel inhibitors targeting TRKs and other related pathways. Its unique structure allows for further derivatization to optimize potency and selectivity against various cancer types. Ongoing research focuses on synthesizing analogs to explore their biological profiles and mechanisms of action more comprehensively .

常见问题

Q. What are the recommended synthetic routes for 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?

A two-step halogenation protocol is commonly employed. First, introduce bromine via electrophilic substitution using NaNO₂/Ac₂O in dichloroethane (DCE) at 90°C, followed by chlorination using POCl₃ or N-chlorosuccinimide under controlled pH. Yield optimization requires monitoring reaction time (20–24 hrs) and stoichiometric ratios of halogenating agents . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol) improves purity (>95%) .

Q. How can structural characterization of this compound be achieved using spectroscopic and crystallographic methods?

  • NMR : Use DMSO-d₆ or CDCl₃ to resolve pyrazole/pyridine proton environments (δ 8.2–9.1 ppm for aromatic protons).
  • X-ray crystallography : Grow single crystals via slow ethanol evaporation. Monoclinic symmetry (space group P21/c) with lattice parameters a = 21.871 Å, b = 9.209 Å, c = 10.552 Å confirms molecular conformation .
  • Mass spectrometry : High-resolution ESI-MS identifies isotopic patterns for Br/Cl substituents (theoretical m/z: 261.93 [M+H]⁺) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic media?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCE). Stability tests under ambient light show no decomposition over 72 hrs in inert atmospheres. Store at –20°C in amber vials to prevent halogen loss .

Advanced Research Questions

Q. How can regiochemical outcomes of halogenation at positions 5 and 6 be rationalized using computational chemistry?

Density Functional Theory (DFT) studies (B3LYP/6-31G*) reveal that bromination at position 5 is favored due to lower activation energy (ΔΔG‡ = 4.2 kcal/mol vs. position 4). Chlorination at position 6 proceeds via a radical mechanism, supported by spin density maps showing higher electron density at C6 .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Conflicting Suzuki-Miyaura coupling yields (40–85%) arise from varying Pd catalysts (Pd(PPh₃)₄ vs. XPhos Pd G3). Systematic screening shows that electron-deficient ligands (e.g., SPhos) enhance reactivity with aryl boronic acids bearing meta-substituents. Kinetic studies (GC-MS monitoring) identify optimal temperature (80°C) and base (K₂CO₃) .

Q. How does molecular conformation influence biological activity in pyrazolo[3,4-b]pyridine derivatives?

Crystal structure data (torsion angles: C5–N3–C6–C2 = 9.3°, C5–N3–C6–N2 = –172.9°) indicate a planar core, enabling π-stacking with kinase ATP-binding pockets. Substituent bulk at C3/C7 modulates selectivity; e.g., methyl groups reduce off-target binding by 30% in kinase inhibition assays .

Q. What advanced purification techniques address trace halogenated byproducts in scaled-up synthesis?

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O gradient) separates bromo-chloro regioisomers. For industrial-scale applications, simulated moving bed (SMB) chromatography reduces solvent use by 60% .

Methodological Recommendations

  • Contradiction Analysis : Compare halogenation kinetics under microwave vs. conventional heating to resolve literature discrepancies .
  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to potential halogen gas release during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。